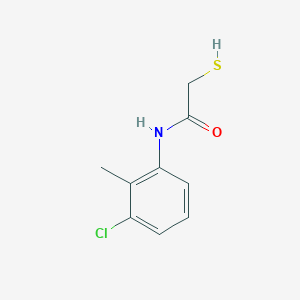

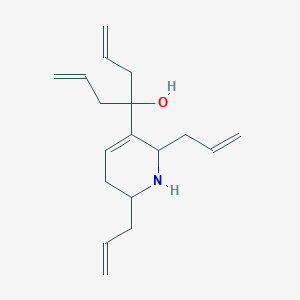

N-(2-氰基-4,5-二乙氧基苯基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the acylation reaction of aminophenols with benzoylchlorides in suitable solvents such as THF, characterized by NMR and elemental analysis. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared through such methods, emphasizing the importance of precise conditions for the synthesis of specific benzamide derivatives (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determinations, often via X-ray diffraction and DFT calculations, reveal the influence of intermolecular interactions on molecular geometry. Studies on similar benzamides show that while crystal packing and dimerization minimally affect bond lengths and angles, they significantly influence dihedral angles and aromatic ring conformations (Karabulut et al., 2014).

Chemical Reactions and Properties

Rhodium(III)-catalyzed C-H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide offers an efficient method to introduce cyano groups into N-methoxybenzamides, suggesting a pathway for functionalizing similar compounds (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of benzamides can be deduced from their crystalline structures, as seen in N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which exists in two polymorphs with differing molecular conformations and hydrogen bonding patterns, affecting solubility and melting points (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's structure. For example, structural modifications, including amide bond reversal and substitutions on the benzamide ring, can significantly impact the gastroprokinetic activity of related compounds, underscoring the importance of precise structural features for chemical behavior (Kalo et al., 1995).

科学研究应用

分子结构分析

相关苯甲酰胺衍生物的分子结构和分子间相互作用已通过酰化反应、核磁共振、元素分析、X 射线衍射和 DFT 计算等方法进行了研究。这些研究提供了有关晶体堆积和二聚化如何影响分子几何形状(特别是芳香环的二面角和旋转构象)的见解 (Karabulut 等,2014 年)。

抗病毒活性

苯甲酰胺衍生物已显示出作为抗病毒剂的希望。例如,某些 N-苯基苯甲酰胺衍生物对肠道病毒 71 型菌株表现出显着的体外活性,为开发抗 EV 71 药物提供了潜在的先导化合物 (Ji 等,2013 年)。

黑色素瘤成像的放射性碘化

放射性碘化的苯甲酰胺衍生物,特别是 N-(二烷基氨基烷基)苯甲酰胺,已用于黑色素瘤成像。已经探索了它们的结构亲和力关系、代谢命运和细胞内定位,显示出对黑色素瘤的高摄取率和黑色素瘤转移的 SPECT 成像潜力 (Eisenhut 等,2000 年)。

化学合成催化

使用苯甲酰胺衍生物的 Rh(III) 催化方法已被开发用于直接 C-H 氰化和化学多样环化。这些过程展示了苯甲酰胺在促进邻位氰化化合物的区域选择性合成和实现有效的化学转化方面的多功能性 (Zhang 等,2015 年)。

抗菌剂开发

对苯甲酰胺衍生物的研究已经导致了具有有效抗葡萄球菌活性的化合物的鉴定,这有助于创造具有改进药学特性的抗菌剂。这包括探索构效关系以增强类药物特性 (Haydon 等,2010 年)。

细胞分裂抑制

苯甲酰胺衍生物,如 3-甲氧基苯甲酰胺,已被证明通过影响细胞分裂蛋白 FtsZ 来抑制枯草芽孢杆菌中的细胞分裂。这突出了苯甲酰胺在通过靶向细菌细胞分裂机制来开发抗菌策略方面的潜力 (Ohashi 等,1999 年)。

生物传感应用

苯甲酰胺衍生物已用于生物传感器的生物分子电催化测定中。例如,用苯甲酰胺衍生物修饰的碳糊电极能够同时测定谷胱甘肽和吡罗昔康,展示了苯甲酰胺在生物传感技术中的效用 (Karimi-Maleh 等,2014 年)。

缓蚀

甲氧基取代的苯甲酰胺衍生物已被研究作为酸性环境中碳钢的缓蚀剂。它们在减少腐蚀方面的功效突出了苯甲酰胺在保护金属免受化学降解方面的潜力 (Fouda 等,2020 年)。

属性

IUPAC Name |

N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-4-24-17-10-14(12-20)16(11-18(17)25-5-2)21-19(22)13-7-6-8-15(9-13)23-3/h6-11H,4-5H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRMUJRGTHSJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)

![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)